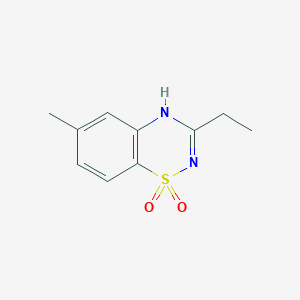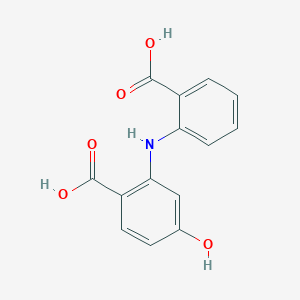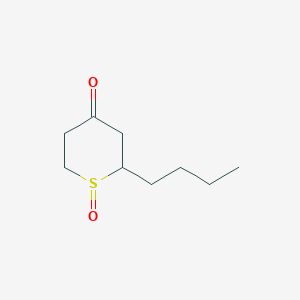
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is a complex organic compound characterized by its long polyether chain and an oxirane (epoxide) group. This compound is notable for its unique structure, which combines multiple ether linkages with an epoxide ring, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane typically involves the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of the oxirane group. The reaction conditions often require the use of catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH3) to facilitate the polymerization process. The final step involves the epoxidation of the terminal hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of ethylene oxide to a large reactor containing the initiator and catalyst. The reaction is carefully monitored to control the molecular weight distribution of the resulting polyether. The epoxidation step is then carried out in a separate reactor to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and H2O2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Ethers: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyethers and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is exploited in various applications, such as cross-linking agents in polymer chemistry and as intermediates in the synthesis of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the epoxide group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Epoxy Resins: Contain multiple epoxide groups and are used in coatings and adhesives.
Uniqueness
2-(2,5,8,11,14,17,20,23,26,29,32-Undecaoxahentetracontan-1-YL)oxirane is unique due to its combination of a long polyether chain and a terminal epoxide group. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
90578-14-6 |
|---|---|
Molekularformel |
C32H64O12 |
Molekulargewicht |
640.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C32H64O12/c1-2-3-4-5-6-7-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-32-31-44-32/h32H,2-31H2,1H3 |
InChI-Schlüssel |
QURCHESTSICPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)


![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)

![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
